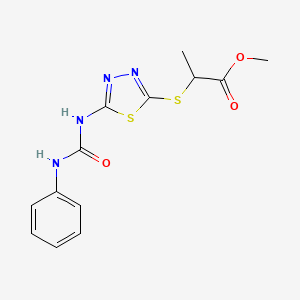

Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound known for its multifaceted applications in the realms of chemistry, biology, medicine, and industry. This compound features a thiadiazole ring system, characterized by nitrogen and sulfur atoms, conferring unique reactivity and stability properties. The inclusion of both ureido and ester functionalities contributes to its versatility in synthetic chemistry and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate generally involves a multi-step synthetic route:

Thiadiazole Ring Formation: : The synthesis typically begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

Ureido Group Introduction: : The phenylureido group is introduced via a reaction between the thiadiazole derivative and phenyl isocyanate.

Thioesterification: : The final step involves the thioesterification of the thiadiazole-phenylurea intermediate with methyl 2-mercaptopropanoate, typically under mild acidic conditions to obtain the desired methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is optimized for scalability and efficiency. This involves:

Utilization of continuous flow reactors for the cyclization and subsequent reactions.

Catalysts or reagents that enhance yield and purity while minimizing by-products.

Implementation of green chemistry principles to reduce waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate undergoes several types of chemical reactions, including:

Oxidation: : Leading to the formation of sulfoxides or sulfones.

Reduction: : Resulting in the formation of thiols or amines.

Nucleophilic Substitution: : At the ester or ureido sites, yielding various derivatives.

Common Reagents and Conditions

Oxidizing Agents: : Such as hydrogen peroxide or meta-chloroperbenzoic acid.

Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.

Nucleophiles: : Including amines, alcohols, and thiols under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation can yield sulfone derivatives, while nucleophilic substitution at the ester site can produce amide or thioether derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Ligand Development: : This compound serves as a building block for designing ligands for metal complexes used in catalysis.

Synthesis of Heterocyclic Compounds: : Its unique structure aids in the synthesis of other heterocyclic frameworks.

Biology and Medicine

Antimicrobial Agents: : It exhibits potential antimicrobial activity due to its thiadiazole ring.

Enzyme Inhibition: : Acts as a potential enzyme inhibitor in biochemical pathways.

Industry

Material Science: : Used in the development of polymers and materials with specific electronic or photonic properties.

Agricultural Chemicals: : Precursor for synthesizing agrochemicals with improved efficacy.

Mecanismo De Acción

Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate exerts its effects through various mechanisms, including:

Binding to Metal Ions: : The thiadiazole ring can chelate metal ions, influencing catalytic activity or inhibiting metalloproteins.

Enzyme Interaction: : The ureido group can form hydrogen bonds or interact with the active sites of enzymes, altering their activity.

Cellular Pathways: : It can modulate biological pathways by acting as an inhibitor or activator of specific enzymes.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-((5-aminotriazol-1-yl)thio)propanoate: : Similar structure but with an aminotriazole ring.

Ethyl 2-((5-(4-chlorophenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate: : Substituted with a chlorophenyl group.

Propyl 2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)propanoate: : Contains a methylthio group instead of phenylureido.

Uniqueness

Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate stands out due to its phenylureido functionality, which enhances its potential biological activity and ability to participate in diverse chemical reactions. This unique combination of structural elements makes it a valuable compound in various fields of research and industry.

Actividad Biológica

Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a methyl ester group, a thiadiazole ring, and a phenylureido moiety. Its molecular formula can be represented as C12H14N4O2S.

Table 1: Structural Components

| Component | Description |

|---|---|

| Methyl Ester | Enhances solubility and bioavailability |

| Thiadiazole Ring | Contributes to biological activity |

| Phenylureido Group | Potentially interacts with biological targets |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Mcl-1 Protein : The compound binds to the BH3-binding groove of the Mcl-1 protein, which plays a crucial role in regulating apoptosis. By inhibiting Mcl-1, the compound promotes caspase-dependent apoptosis in cancer cells.

- Antimicrobial Activity : Thiadiazole derivatives have been shown to exhibit significant antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

In recent studies, this compound demonstrated promising results in reducing tumor volume in xenograft models. A notable study indicated a 75% reduction in tumor volume without significant body weight loss in treated mice .

Antimicrobial Studies

Research has indicated that thiadiazole derivatives exhibit potent antimicrobial activity against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can enhance efficacy against specific pathogens.

Case Studies

- Xenograft Mouse Model : In a controlled study involving tumor-bearing mice, administration of the compound led to significant apoptosis in tumor cells as evidenced by histological analysis and caspase activation assays.

- Antimicrobial Efficacy : A series of experiments conducted on various bacterial strains revealed that the compound effectively inhibited growth at low micromolar concentrations, suggesting its potential as an antimicrobial agent.

Propiedades

IUPAC Name |

methyl 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S2/c1-8(10(18)20-2)21-13-17-16-12(22-13)15-11(19)14-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,14,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRGJWAGOFBGHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.